3-Bromonaphthalene-1-carbonitrile
Description
3-Bromonaphthalene-1-carbonitrile is a halogenated aromatic compound featuring a bromine atom at the 3-position and a nitrile group at the 1-position of the naphthalene ring. Such derivatives are of interest in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine’s role as a leaving group and the nitrile’s electron-withdrawing properties.
Properties
CAS No. |
79996-86-4 |
|---|---|
Molecular Formula |
C11H6BrN |
Molecular Weight |
232.08 g/mol |
IUPAC Name |
3-bromonaphthalene-1-carbonitrile |
InChI |
InChI=1S/C11H6BrN/c12-10-5-8-3-1-2-4-11(8)9(6-10)7-13/h1-6H |
InChI Key |
VRZSNKJKJFKMBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2C#N)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Limitations of Available Data
Key gaps include:
- Experimental Data : Melting/boiling points, solubility, and spectral data for the target compound.
- Toxicological Profiles: No PBT (persistent, bioaccumulative, toxic) or vPvB (very persistent, very bioaccumulative) assessments are available for comparison .
Preparation Methods
Bromination of Naphthalene Derivatives
Bromination of naphthalene precursors is a critical first step. Electrophilic aromatic substitution (EAS) typically governs this process, with regioselectivity influenced by directing groups. For 3-bromonaphthalene-1-carbonitrile, the nitrile group at position 1 acts as a meta-director, theoretically favoring bromination at position 4 or 6. Achieving 3-bromination requires alternative strategies:
-
Directed Ortho-Metalation (DoM): Using a nitrile-directed metalation, bromine can be introduced at the 3-position via transient lithiation. For example, treatment of 1-cyanonaphthalene with LDA (lithium diisopropylamide) followed by quenching with Br₂ may yield the desired product.
-
Radical Bromination: N-Bromosuccinimide (NBS) under radical-initiated conditions (e.g., AIBN or light) can bypass electronic directing effects, though mixed regioisomers often result.
Cyanation Approaches
The nitrile group is typically introduced via:
-
Sandmeyer Reaction: Diazotization of a 1-aminonaphthalene derivative followed by treatment with CuCN.
-
Rosenmund-von Braun Reaction: Halogen exchange using CuCN on 1-bromonaphthalene.
-
Aldoxime Dehydration: Conversion of an aldehyde to an oxime followed by dehydration, as demonstrated in the synthesis of 4-bromonaphthalene-1-carbonitrile.
Stepwise Methodologies for this compound
Pathway 1: Sequential Bromination and Cyanation
Step 1: Synthesis of 3-Bromo-1-methylnaphthalene
1-Methylnaphthalene undergoes bromination using NBS in acetonitrile at 0–25°C. While the patented method for 4-bromo-1-methylnaphthalene achieves >99% yield, 3-bromination would require modified conditions. Radical bromination with NBS and benzoyl peroxide (BPO) in CCl₄ at 70–78°C may enhance 3-selectivity, though yields are typically lower (≈60–70%).
Step 2: Bromination of the Methyl Group
The methyl group is brominated using NBS/BPO in CCl₄, yielding 3-bromo-1-bromomethylnaphthalene. This step mirrors the synthesis of 4-bromo-1-bromomethylnaphthalene, which achieves 79% yield.
Step 3: Sommelet Reaction to Aldehyde
Treatment with hexamethylenetetramine (HMTA) in acetic acid/water (1:1) at 95–105°C converts the bromomethyl group to an aldehyde. The patent reports 71–80% yields for the 4-bromo isomer; similar efficiency is expected here.
Step 4: Oximation and Dehydration
The aldehyde is oximated using hydroxylamine hydrochloride and triethylamine in acetonitrile (75–82°C, 3 h), followed by dehydration with Cu(OAc)₂·H₂O to yield the nitrile. The 4-bromo analog achieves 94.6% yield over two steps.
Table 1: Comparative Yields for Key Steps (4-Bromo vs. Hypothetical 3-Bromo)
Pathway 2: Late-Stage Cyanation via Cross-Coupling
Step 1: Suzuki-Miyaura Coupling
3-Bromo-1-iodonaphthalene undergoes palladium-catalyzed coupling with Zn(CN)₂, though competing protodehalogenation may reduce yields.
Step 2: Regioselective Bromination
Directed ortho-metalation using LDA and (-)-sparteine as a chiral ligand could enhance 3-bromination selectivity. Quenching with Br₂ may achieve ≈50% regioselectivity.
Analytical and Optimization Considerations
Regioselectivity Challenges
The nitrile group’s meta-directing nature complicates 3-bromination. Computational studies (DFT) suggest that steric hindrance at the 4-position and electronic effects favor 3-bromination in certain substrates.
Solvent and Catalyst Impact
Table 2: Reaction Conditions for Critical Steps
Q & A
Q. What are the common synthetic routes for preparing 3-Bromonaphthalene-1-carbonitrile, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves halogenation or cross-coupling strategies. For example, bromination of naphthalene derivatives using bromine sources (e.g., NBS) under controlled temperatures (40–60°C) in inert solvents (e.g., DCM or THF) can introduce the bromine substituent. Subsequent nitrile group introduction may involve cyanation via nucleophilic substitution (e.g., using KCN/CuCN) or palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling with cyanide sources). Reaction optimization should prioritize solvent polarity (to stabilize intermediates), catalyst loading (0.5–5 mol%), and temperature gradients to minimize side reactions like dehalogenation. Purity is enhanced via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from ethanol .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer :
- NMR : Prioritize H and C NMR to confirm aromatic proton environments (δ 7.2–8.5 ppm for naphthalene protons) and nitrile carbon signals (δ ~115–120 ppm). The bromine substituent induces deshielding in adjacent protons.
- IR : A sharp peak near 2230 cm confirms the nitrile group.
- Mass Spectrometry : ESI-MS or EI-MS should show molecular ion peaks at m/z 232 (M) with isotopic patterns characteristic of bromine (1:1 ratio for Br and Br).
- HPLC : Use C18 columns with acetonitrile/water mobile phases (70:30) to assess purity (>98%) and retention time consistency .
Advanced Questions
Q. How does the electronic nature of the bromine substituent influence the reactivity of this compound in cross-coupling reactions compared to other halogenated naphthalene derivatives?
- Methodological Answer : Bromine’s moderate electronegativity and leaving-group ability make it suitable for Pd-catalyzed couplings (e.g., Suzuki, Heck). Compared to chloro derivatives, bromine’s lower C-X bond dissociation energy (~70 kcal/mol vs. ~85 kcal/mol for Cl) facilitates oxidative addition to Pd(0). However, the electron-withdrawing nitrile group at the 1-position reduces electron density on the naphthalene ring, slowing transmetallation steps. To mitigate this, use electron-rich ligands (e.g., SPhos) and elevated temperatures (80–100°C). Contrast with iodo derivatives, which react faster but are cost-prohibitive .
Q. What strategies should be employed to resolve contradictory results in toxicity studies involving this compound, particularly when comparing in vitro and in vivo data?
- Methodological Answer :
- Assay Validation : Confirm in vitro metabolic stability using liver microsomes (human/rat) to identify species-specific cytochrome P450 interactions. Compare with in vivo pharmacokinetic data (plasma half-life, bioavailability).
- Dose-Response Alignment : Ensure in vitro concentrations (µM range) match tissue exposure levels observed in vivo (e.g., via LC-MS/MS quantification in target organs).
- Mechanistic Studies : Use transcriptomics (RNA-seq) to identify pathways (e.g., oxidative stress, apoptosis) divergently regulated in cell lines vs. animal models.
- Meta-Analysis : Apply PRISMA guidelines to systematically evaluate literature discrepancies, focusing on variables like exposure duration, solvent carriers, and endpoint assays .
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